molecular formula C13H23BrO2 B14276799 3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene CAS No. 166984-93-6

3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene

Cat. No.: B14276799
CAS No.: 166984-93-6
M. Wt: 291.22 g/mol
InChI Key: QWTNVIHMKITINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is an organic compound characterized by a complex structure that includes a bromine atom, a methoxy group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexene ring, which is often derived from cyclohexanone through a series of reduction and alkylation reactions.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where methanol acts as the nucleophile.

    Final Assembly: The final step involves the coupling of the brominated and methoxylated intermediates under specific conditions, often using a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: To handle the multi-step synthesis efficiently.

    Continuous flow processes: To ensure consistent quality and yield.

    Purification techniques: Such as distillation and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the cyclohexene ring or the methoxy group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of ether derivatives, while oxidation can produce alcohols or ketones.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of brominated and methoxylated compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the bromine atom and the methoxy group, which can participate in various nucleophilic and electrophilic reactions. In biological systems, the compound may interact with cellular components through its functional groups, affecting biochemical pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Chloro-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene
  • 3-[(1-Iodo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene
  • 3-[(1-Bromo-2-ethoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene

Uniqueness

Compared to these similar compounds, 3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is unique due to the specific combination of the bromine atom and the methoxy group. This combination imparts distinct reactivity and properties, making it particularly useful in certain synthetic and industrial applications.

Properties

CAS No.

166984-93-6

Molecular Formula

C13H23BrO2

Molecular Weight

291.22 g/mol

IUPAC Name

3-(1-bromo-2-methoxypropan-2-yl)oxy-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C13H23BrO2/c1-10-6-11(8-12(2,3)7-10)16-13(4,9-14)15-5/h6,11H,7-9H2,1-5H3

InChI Key

QWTNVIHMKITINX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)C)OC(C)(CBr)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.